Lipophilicity Shift: Increased logP Compared to Unsubstituted Cyclohexyloxy Analog
The methyl substituent on the cyclohexyl ring of 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0) elevates its calculated octanol-water partition coefficient (XLogP3) to 1.9, a value that is 0.48 log units higher than the 1.42 reported for the unsubstituted analog 2-(cyclohexyloxy)acetic acid (CAS 71995-54-5) [1][2]. This quantifiable increase reflects enhanced lipophilicity, which correlates with altered membrane permeability and distribution characteristics in biological systems.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5): 1.42 |
| Quantified Difference | +0.48 log units (34% increase) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) and reported vendor data |
Why This Matters
This lipophilicity shift directly impacts compound partitioning in biphasic systems, guiding selection for specific ADME properties or extraction protocols.
- [1] PubChem. 2-((2-Methylcyclohexyl)oxy)acetic acid (CID 23423116). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] BOC Sciences. 2-(Cyclohexyloxy)acetic Acid (CAS 71995-54-5) Product Information. Accessed April 2026. View Source
